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Introduction
Megastigmatrienone, a C13-norisoprenoid, is a fascinating ketone naturally occurring in a

variety of plants, most notably in tobacco leaves (Nicotiana tabacum), where it is a significant

contributor to the characteristic aroma.[1] It also imparts flavor and aroma to aged wines and

spirits.[2] Beyond its sensory properties, emerging research suggests a range of potential

pharmacological activities, including anti-inflammatory, antioxidant, and antidiabetic effects,

making it a molecule of interest for drug development. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, experimental

protocols, and potential biological activities of megastigmatrienone.

Chemical Structure and Isomerism
Megastigmatrienone is a cyclic ketone characterized by a trimethyl-cyclohexenone ring

substituted with a butenylidene side chain. Its molecular formula is C₁₃H₁₈O, and it has a

molecular weight of approximately 190.28 g/mol . The presence of multiple double bonds and

chiral centers gives rise to several stereoisomers, with the (E,E) and (Z,E) isomers being

commonly studied. The specific isomer can significantly influence its aroma profile and

biological activity.

Table 1: Chemical Identifiers for Megastigmatrienone Isomers
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Isomer Configuration IUPAC Name CAS Number

(4E)-4-[(E)-but-2-

enylidene]-3,5,5-

trimethylcyclohex-2-en-1-one

(4E)-4-[(E)-but-2-

enylidene]-3,5,5-

trimethylcyclohex-2-en-1-one

5164-78-3[3]

(4Z)-4-[(E)-but-2-

enylidene]-3,5,5-

trimethylcyclohex-2-en-1-one

(4Z)-4-[(E)-but-2-

enylidene]-3,5,5-

trimethylcyclohex-2-en-1-one

5492-79-5[4]

Mixture of Isomers
4-(2-Butenylidene)-3,5,5-

trimethylcyclohex-2-en-1-one
13215-88-8[5]

Physicochemical Properties
Megastigmatrienone is a clear to pale yellowish liquid with a characteristic fruity, floral, and

tobacco-like aroma. It is practically insoluble in water but soluble in organic solvents like

ethanol and dimethyl sulfoxide (DMSO).

Table 2: Physicochemical Properties of Megastigmatrienone
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Property Value Reference

Molecular Formula C₁₃H₁₈O [3][4]

Molecular Weight 190.28 g/mol [3][4]

Boiling Point
85-86 °C @ 0.007 Torr ((Z,E)-

isomer)

62 °C @ 0.095 Torr ((E,E)-

isomer)

289.2 ± 10.0 °C @ 760 mmHg

Density 0.985-1.005 g/cm³

Refractive Index 1.536-1.556

Solubility Water: Practically insoluble

Ethanol: Soluble

DMSO: Soluble

Spectral Data
Detailed spectral data is crucial for the identification and characterization of

megastigmatrienone. While comprehensive assigned spectra are not readily available in all

public databases, the following tables summarize expected and reported spectral

characteristics based on its chemical structure.

Table 3: Predicted ¹H NMR Chemical Shifts for Megastigmatrienone

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Vinylic Protons 5.8 - 7.5 m

Allylic Protons 1.8 - 2.5 m

Methyl Protons (ring) 1.0 - 1.2 s

Methyl Proton (side chain) 1.7 - 1.9 d
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Table 4: Predicted ¹³C NMR Chemical Shifts for Megastigmatrienone

Carbon Predicted Chemical Shift (ppm)

Carbonyl (C=O) 195 - 205

Vinylic Carbons (C=C) 120 - 160

Quaternary Carbon (ring) 35 - 45

Methyl Carbons 20 - 30

Table 5: Key IR Absorption Bands for Megastigmatrienone

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (conjugated ketone) 1660 - 1680 Strong

C=C (alkene) 1600 - 1650 Medium

C-H (sp²) 3010 - 3100 Medium

C-H (sp³) 2850 - 2960 Strong

Table 6: Expected UV-Vis Absorption Maxima for Megastigmatrienone

Chromophore λmax (nm)

π → π* (conjugated system) 280 - 320

Mass Spectrometry: The electron ionization (EI) mass spectrum of megastigmatrienone is

expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would likely

involve the loss of methyl and carbonyl groups, leading to characteristic fragment ions.

Experimental Protocols
Isolation from Natural Sources (e.g., Tobacco)
A general protocol for the isolation of megastigmatrienone from tobacco leaves involves

solvent extraction followed by chromatographic purification.
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Tobacco Leaves Grinding Solvent Extraction
(e.g., Hexane, Dichloromethane) Filtration & Concentration Crude Extract Column Chromatography

(Silica Gel) Fraction Collection Further Purification
(e.g., HPLC) Isolated Megastigmatrienone

Click to download full resolution via product page

Isolation of Megastigmatrienone from Tobacco.

Chemical Synthesis
Several synthetic routes to megastigmatrienone have been reported, often starting from β-

ionone or isophorone derivatives. A key challenge is the stereoselective synthesis of specific

isomers. One reported method involves the following key steps:

Starting Material
(e.g., β-ionone derivative) Oxidation Wittig Reaction Isomerization Purification Megastigmatrienone

Click to download full resolution via product page

General Synthetic Strategy for Megastigmatrienone.

Quantitative Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification

of megastigmatrienone in complex matrices like wine or tobacco extracts. Headspace solid-

phase microextraction (HS-SPME) is often employed for sample preparation.
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Workflow for Megastigmatrienone Quantification.

Biological Activities and Signaling Pathways
Preliminary studies suggest that megastigmatrienone possesses several interesting biological

activities.

Anti-inflammatory Activity via NF-κB Pathway
Megastigmatrienone has been suggested to exert anti-inflammatory effects, potentially

through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a

key transcription factor that regulates the expression of pro-inflammatory cytokines and

enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1235071?utm_src=pdf-body-img
https://www.benchchem.com/product/b1235071?utm_src=pdf-body
https://www.benchchem.com/product/b1235071?utm_src=pdf-body
https://www.benchchem.com/product/b1235071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Stimulus (e.g., LPS) Potential Inhibition by Megastigmatrienone

Nuclear Events

Stimulus

IKK Activation

IκB Degradation

Megastigmatrienone

NF-κB Translocation
to Nucleus

Pro-inflammatory
Gene Expression

Click to download full resolution via product page

Hypothesized NF-κB Pathway Inhibition.

Antioxidant Activity
The antioxidant potential of megastigmatrienone is thought to involve the scavenging of free

radicals, thereby mitigating oxidative stress. The conjugated system within its structure may

contribute to its ability to delocalize and stabilize unpaired electrons.
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Proposed Antioxidant Mechanism of Megastigmatrienone.

Antidiabetic Potential via α-Glucosidase Inhibition
Some research points to the potential of megastigmatrienone to inhibit the α-glucosidase

enzyme. This enzyme is crucial for the digestion of carbohydrates in the small intestine. By

inhibiting α-glucosidase, megastigmatrienone could slow down the absorption of glucose,

thereby helping to manage postprandial hyperglycemia.

Dietary Carbohydrates

α-Glucosidase Glucose Absorption

Megastigmatrienone

 inhibits

Click to download full resolution via product page

Mechanism of α-Glucosidase Inhibition.

Conclusion
Megastigmatrienone is a multifaceted molecule with significant contributions to the flavor and

aroma of various natural products. Its potential biological activities, particularly its anti-

inflammatory, antioxidant, and antidiabetic properties, warrant further investigation. This

technical guide provides a foundational understanding of its chemical nature and biological

relevance, intended to support and stimulate future research in the fields of natural product

chemistry, pharmacology, and drug development. Further studies are needed to fully elucidate

the specific mechanisms of action and to explore the therapeutic potential of this intriguing

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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